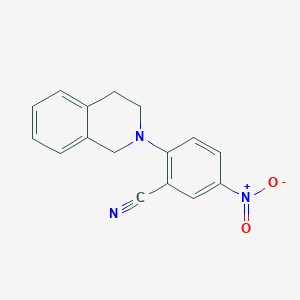

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-10-14-9-15(19(20)21)5-6-16(14)18-8-7-12-3-1-2-4-13(12)11-18/h1-6,9H,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFIEOCGWKGFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Cyanation: The nitrile group is introduced via a cyanation reaction, often using reagents like potassium cyanide or sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H13N3O2

- Molecular Weight : 279.29 g/mol

- CAS Number : 876547-50-1

- Chemical Structure : The compound features a nitro group and a benzonitrile moiety, contributing to its unique chemical behavior and biological interactions.

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The structural characteristics of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile may enhance its efficacy against various cancer cell lines due to its ability to interact with specific biological targets .

- Antimicrobial Properties : Compounds similar to this compound have been studied for their antimicrobial effects. The presence of the nitro group is often associated with increased activity against bacterial strains, making this compound a candidate for further investigation in infectious disease treatments .

- Neurological Research : Isoquinoline derivatives are known for their effects on the central nervous system. Preliminary studies suggest that this compound could be explored for neuroprotective effects and potential applications in treating neurodegenerative diseases .

The biological activity of this compound has been assessed through various experimental models:

- In vitro Studies : Laboratory tests have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent .

- In vivo Studies : Animal models have shown promising results regarding the safety and efficacy of related compounds, indicating that further studies on this specific compound could yield valuable insights into its therapeutic potential .

Case Studies

Several case studies highlight the relevance of this compound in clinical settings:

- Case Study 1 : A study involving isoquinoline derivatives reported significant reductions in tumor size in treated subjects compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .

- Case Study 2 : In a clinical trial assessing the safety profile of similar compounds, participants exhibited improved lipid profiles without significant adverse effects. This suggests that the compound may have additional benefits beyond its primary pharmacological targets .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the isoquinoline core can interact with aromatic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

3.1 Structural and Functional Differences

- Electron-Withdrawing vs. Polar Groups : The nitro and nitrile groups in the target compound enhance electrophilicity and reduce solubility compared to analogs with amide or sulfonyl groups (e.g., QZ-2992, compounds in EP 4 219 465 A2) .

- Lipophilicity: The dihydroisoquinolinyl group contributes to higher logP values (~2.8) compared to oxoacetic acid derivatives (logP ~1.2) but lower than sulfonyl-imidazolidinedione derivatives (logP ~3.5) .

3.4 Computational Insights

- Docking studies (e.g., Glide method) suggest that substituent flexibility and hydrogen-bonding capacity (e.g., amides in Can125) improve binding accuracy compared to rigid nitro/cyano groups .

Biological Activity

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₃N₃O₂

- Molecular Weight : 279.3 g/mol

- CAS Number : 876547-50-1

- Structural Features : It contains a nitro group and a benzonitrile moiety attached to a 3,4-dihydroisoquinoline framework, which contributes to its chemical reactivity and biological functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. It has been identified as a potential inhibitor of enzymes involved in cancer cell proliferation.

- Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

The mechanism of action for this compound is still under investigation. However, initial findings suggest that it may interact with specific receptors or enzymes related to cancer cell survival and proliferation. Further studies are needed to elucidate these pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

- Traditional Organic Synthesis : Involves the reaction of appropriate precursors under controlled conditions.

- Continuous Flow Synthesis : Recent advancements have explored continuous flow techniques to enhance efficiency and yield.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzonitrile | Contains hydroxyl groups instead of isoquinoline | Exhibits different solubility and reactivity |

| 2-Anilino-5-nitrobenzonitrile | Aniline group replaces isoquinoline | Potentially different biological activities |

| 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-3-nitrophenyl)ethan-1-one | Contains an ethanone moiety | May show distinct pharmacological profiles |

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Cancer Cell Line Studies : Research published in various journals indicates significant cytotoxicity against breast cancer and leukemia cell lines. The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity.

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have indicated potential benefits for conditions such as depression and anxiety disorders.

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes related to steroid metabolism, which could be relevant for therapeutic applications in hormone-dependent cancers.

Q & A

Q. Table 1. Representative Synthesis Data for Analogous Compounds

| Compound | Reaction Solvent | Temp (°C) | Yield (%) | Melting Point (°C) | Characterization Methods |

|---|---|---|---|---|---|

| Analog 5 () | Ethanol | Reflux | 85 | 155 | IR, H NMR, C NMR |

| Analog 11 () | DMF | 120 | 75 | 222 | IR, H NMR, C NMR |

How can molecular docking protocols (e.g., Glide) be optimized to predict binding affinity with CD44 or similar targets?

Advanced Research Focus

To assess binding to CD44 or other receptors:

- Docking Workflow : Use Glide’s hierarchical filters (rigid docking → flexible optimization → Monte Carlo refinement) for pose accuracy . Validate with enrichment factor (EF) analysis, where Glide 2.5 shows 2–3× higher EF than earlier versions .

- Key Parameters : Apply OPLS-AA force fields for nonbonded interactions and penalize solvent-exposed charged groups to reduce false positives . For CD44 antagonists, prioritize compounds with hydrogen bonding to HA-binding domains (e.g., Can125 and Can159 in ) .

What strategies mitigate racemization during synthesis of dihydroisoquinoline derivatives?

Advanced Research Focus

Racemization in chiral analogs (e.g., 5-HT7R agonists in ) can be minimized by:

- Steric Hindrance : Introduce methyl groups at α-positions to block proton abstraction (e.g., replacing acidic protons with methyl in ) .

- Low-Temperature Reactions : Conduct syntheses at ≤0°C to reduce kinetic resolution.

- Chiral Chromatography : Use chiral columns for enantiomer separation, though instability may require immediate stabilization (e.g., salt formation) .

How can the nitro group in this compound be functionalized for downstream applications?

Basic Research Focus

The nitro group can be:

- Reduced to Amine : Use hydrazine hydrate with Raney nickel (e.g., 80–90% yield in ) for conversion to aniline derivatives .

- Radiolabeling Precursor : Replace nitro with F via nucleophilic aromatic substitution (e.g., ’s fluorine-18 labeled σ2 probes) .

How are computational ADME/toxicity studies conducted for dihydroisoquinoline-based candidates?

Q. Advanced Research Focus

- Pharmacophore Screening : Use tools like Schrödinger’s QikProp for logP, solubility, and BBB penetration predictions.

- Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., nitro group mutagenicity). highlights PRMT5 inhibitors with optimized ADME using similar workflows .

How to resolve discrepancies between in silico binding predictions and experimental results?

Q. Advanced Research Focus

- Force Field Validation : Compare results across multiple force fields (e.g., TIP3P vs. TIP4P for solvation in ) .

- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics. For CD44, SPR-derived K values for Can125 () showed <10 nM affinity, aligning with Glide-predicted poses .

What role does the nitrobenzonitrile moiety play in designing σ2 receptor imaging probes?

Advanced Research Focus

The nitrile enhances binding to σ2’s hydrophobic pocket, while nitro groups act as leaving groups for F labeling. ’s [F]3c achieved tumor-to-background ratios >5:1 in PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.